Divergent C–Cl vs. C–F Bond Activation Selectivity in Ni(0) Oxidative Addition: 3,5-Dichloro-2,4,6-trifluoropyridine vs. Pentafluoropyridine
In direct head-to-head experiments with Ni(COD)₂ and PEt₃, 3,5-dichloro-2,4,6-trifluoropyridine undergoes exclusive oxidative addition at the C–Cl bond, yielding trans-Ni(PEt₃)₂(C₅ClF₃N)Cl as the sole product, whereas pentafluoropyridine (C₅F₅N) undergoes exclusive C–F bond activation under identical conditions [1]. This orthogonal selectivity enables sequential functionalization strategies that are inaccessible with fully fluorinated analogs. Quantitative product distribution: target compound → 100% C–Cl activation product; pentafluoropyridine → 100% C–F activation product [1].
| Evidence Dimension | Oxidative addition site selectivity with Ni(0) |
|---|---|
| Target Compound Data | 100% C–Cl activation at 3-position; product: trans-Ni(PEt₃)₂(C₅ClF₃N)Cl |
| Comparator Or Baseline | Pentafluoropyridine: 100% C–F activation; product: trans-Ni(PEt₃)₂(C₅F₄N)F |
| Quantified Difference | Orthogonal bond activation (C–Cl vs. C–F) with exclusive regioselectivity for each substrate |
| Conditions | Ni(COD)₂, PEt₃, room temperature, THF or hexane solvent |
Why This Matters
Procurement of this compound over pentafluoropyridine is essential when a synthetic route requires orthogonal halogen differentiation for sequential C–Cl and C–F functionalization.
- [1] Cronin, L.; Higgitt, C.L.; Karch, R.; Perutz, R.N. Rapid Intermolecular Carbon−Fluorine Bond Activation of Pentafluoropyridine at Nickel(0): Comparative Reactivity of Fluorinated Arene and Fluorinated Pyridine Derivatives. Organometallics 1997, 16, 4920–4928. View Source
